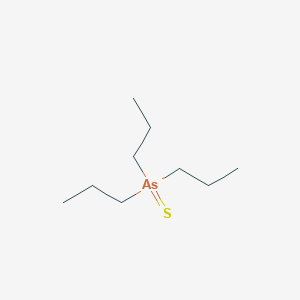
Tripropyl(sulfanylidene)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropyl(sulfanylidene)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds. These compounds are characterized by the presence of arsenic atoms bonded to organic groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripropyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of tripropylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(C}_3\text{H}_7\text{)}_3\text{As} + \text{S} \rightarrow \text{(C}_3\text{H}_7\text{)}_3\text{AsS} ]
This reaction is usually conducted in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction temperature and time are optimized to achieve maximum yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which can then be purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tripropyl(sulfanylidene)-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce arsine derivatives.
Scientific Research Applications
Tripropyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tripropyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tripropyl(sulfanylidene)-lambda~5~-phosphane
- Sulfenamides
- Sulfinamides
- Sulfonamides
Uniqueness
Tripropyl(sulfanylidene)-lambda~5~-arsane is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
38287-19-3 |
|---|---|
Molecular Formula |
C9H21AsS |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
tripropyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C9H21AsS/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI Key |
DGRLJKKEUFCDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](=S)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


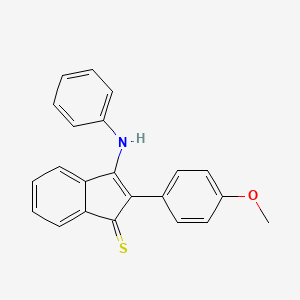


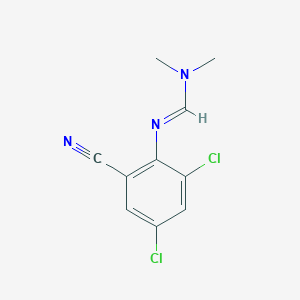
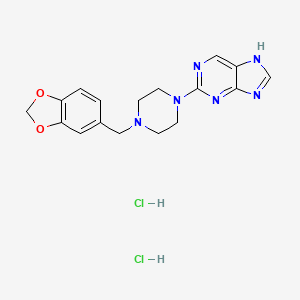
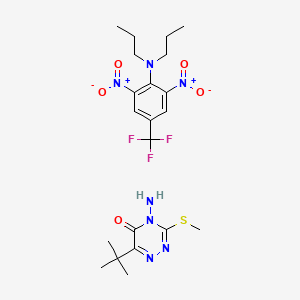
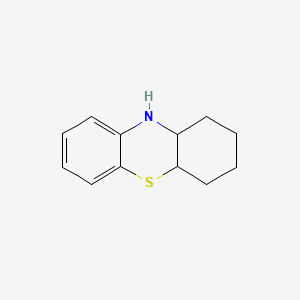
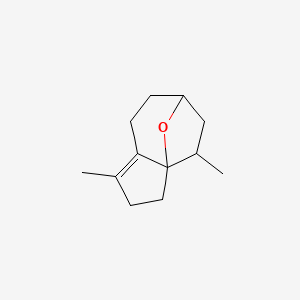
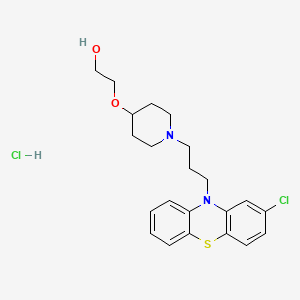
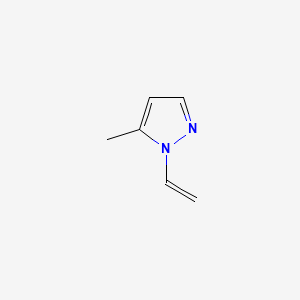
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

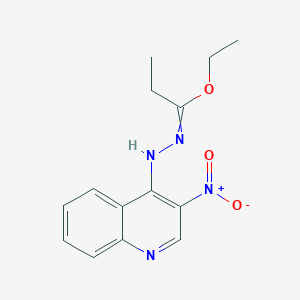
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
